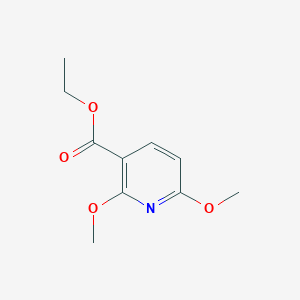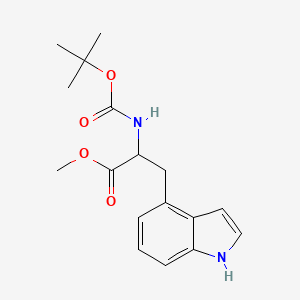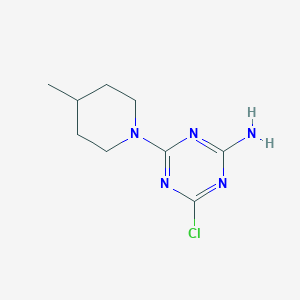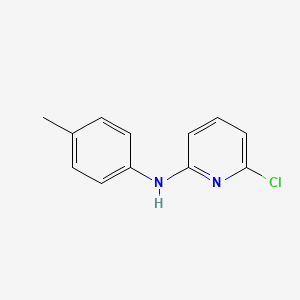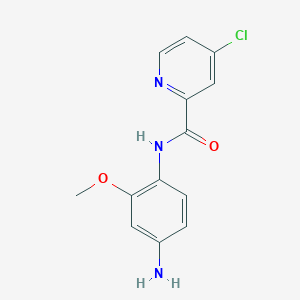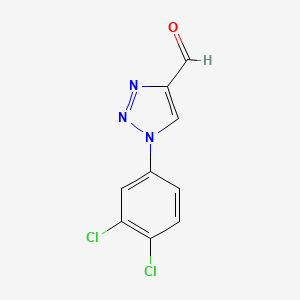
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
“1-(3,4-Dichlorophenyl)piperazine” is a halogenated heterocycle . It’s a compound with the empirical formula C10H12Cl2N2 . Another related compound is “3,4-Dichlorophenol”, a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH .
Synthesis Analysis
“3,4-Dichlorophenyl isocyanate” is used as a chemical intermediate and in organic synthesis . It’s a solid that ranges in color from white to yellow .
Molecular Structure Analysis
The molecular formula of “1-(3,4-Dichlorophenyl)pyrrolidine” is C10H11Cl2N . Its average mass is 216.107 Da and its monoisotopic mass is 215.026855 Da .
Chemical Reactions Analysis
“3-(3,4-DICHLORO-PHENYL)-1,1-DIMETHYL-UREA” is a compound with the linear formula C9H10Cl2N2O . It’s used in laboratory chemicals and for the synthesis of substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “3,4-Dichlorophenyl isocyanate”, include a molecular formula of C7H3Cl2NO and a molar mass of 188.01 g/mol . Another related compound, “3,4-DICHLOROANILINE (3,4-DCA)”, has a melting point of 72°C and a boiling point of 272°C at 1,013 hPa .
科学的研究の応用
Molecular Rearrangements and Synthesis
Molecular Rearrangements : The compound 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, as part of the 1,2,3-triazole derivatives, demonstrates interesting behavior in molecular rearrangements. Such rearrangements are influenced by the electronic properties of substituents, impacting the equilibrium position of isomeric forms (L'abbé et al., 1990). These rearrangements are key in synthesizing various structurally diverse compounds.
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of new series of triazole derivatives with potential antimicrobial properties. For instance, its derivatives have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Probe Design and Detection
- Fluorescence Probe Development : It has been utilized in the design of fluorescence probes like DBTC, which exhibit high selectivity and sensitivity towards specific biomolecules, demonstrating potential for research in biological systems (Chu et al., 2019).
Synthesis of Novel Compounds
- Development of Novel Compounds : The synthesis of novel compounds such as 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones has been achieved using 1,2,3-triazole-4-carbaldehyde derivatives. These methods offer advantages like milder conditions and higher yields compared to conventional methods (Liu & Wang, 2010).
Antimicrobial and Antibacterial Activity
Antimicrobial Activity : Derivatives of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have been synthesized and shown to possess significant antibacterial activity against various bacterial strains (Goud et al., 2016).
Tuberculosis Inhibitory Activity : These compounds have also been evaluated for their inhibitory activity against Mycobacterium tuberculosis, with some showing promising results comparable to existing pharmaceutical treatments for tuberculosis (Costa et al., 2006).
Crystal Structures and Enzyme Inhibition
- Crystal Structure Analysis : Studies on the crystal structures of related triazole derivatives have been conducted, providing insights into their molecular geometry and potential functional applications, such as in enzyme inhibition (Gonzaga et al., 2016).
Cytotoxic and Antibacterial Evaluation
- Cytotoxic and Antibacterial Evaluation : Research has been done on β-carboline derivatives with 1,2,3-triazole rings, showing notable cytotoxic activity against certain cancer cell lines and excellent antibacterial activity against specific bacterial strains (Salehi et al., 2016).
Anticancer Applications
- Anticancer Agent Synthesis : The compound has been used in synthesizing novel hybrid heterocycles with potential anticancer activity, demonstrating the versatility of triazole derivatives in medicinal chemistry (Srinivas et al., 2017).
Safety And Hazards
特性
IUPAC Name |
1-(3,4-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNHFMDFXOJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196038 | |
| Record name | 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
1325724-92-2 | |
| Record name | 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325724-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



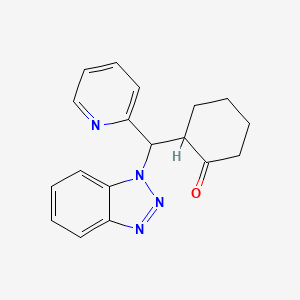
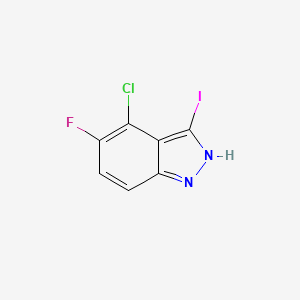
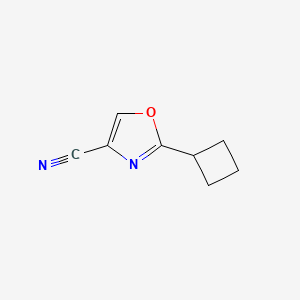
![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
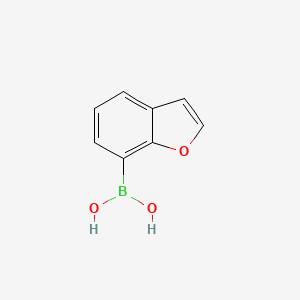
![2-(5-Methyl-4H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1455252.png)
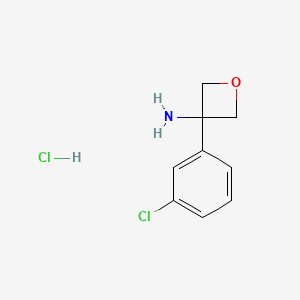
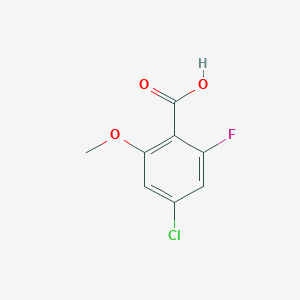
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
